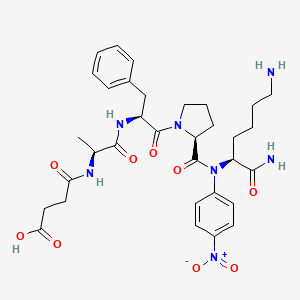
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, nitro, and carbamoyl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include bis(4-nitrophenyl) carbonate and triethylamine . The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as chloroform and tetrahydrofuran are often used to dissolve the compound and facilitate reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carbonyl groups results in carboxylic acids.
科学研究应用
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical processes
作用机制
The mechanism of action of 4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
Bis(4-nitrophenyl) carbonate: Used in peptide coupling reactions and as a reagent for the preparation of carbamate-linked cytosines.
Tertiary butyl esters:
Uniqueness
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
属性
分子式 |
C33H43N7O9 |
|---|---|
分子量 |
681.7 g/mol |
IUPAC 名称 |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H43N7O9/c1-21(36-28(41)16-17-29(42)43)31(45)37-25(20-22-8-3-2-4-9-22)32(46)38-19-7-11-27(38)33(47)39(26(30(35)44)10-5-6-18-34)23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H2,35,44)(H,36,41)(H,37,45)(H,42,43)/t21-,25-,26-,27-/m0/s1 |
InChI 键 |
WCJJHBFIFMGJBS-ZYEMSUIVSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N(C3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCN)C(=O)N)NC(=O)CCC(=O)O |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N(C3=CC=C(C=C3)[N+](=O)[O-])C(CCCCN)C(=O)N)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


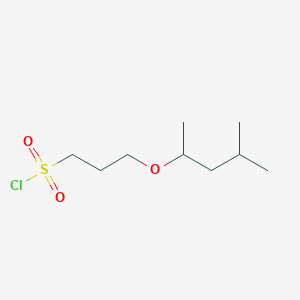
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)

![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

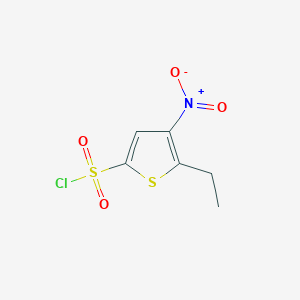

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)

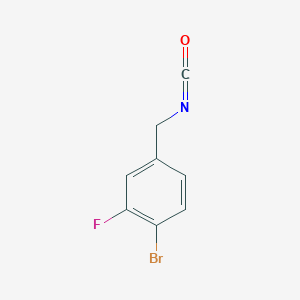
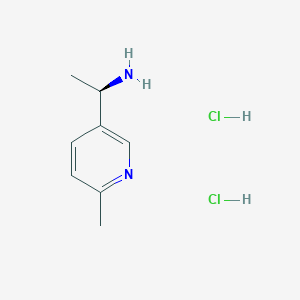
![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)

